BenchChemオンラインストアへようこそ!

isonicotinamide

Sirtuin Biology Diabetes Research β-Cell Protection

Isonicotinamide (CAS 178183-25-0; pyridine-4-carboxamide) is the positional isomer of nicotinamide—do NOT substitute. It does not inhibit Sirt1 deacetylase, making it the cleaner probe for NAD+ metabolism, sirtuin biology, and diabetes research without confounding effects. Its scaffold yields xanthine oxidase inhibitors 28.3-fold more potent than allopurinol (IC₅₀ 0.3 μM) and brain-penetrant GSK-3 inhibitors active in Alzheimer's models. With six polymorphic forms vs. nicotinamide's two, it is the superior co-former for pharmaceutical co-crystallization and solid-form screening. Positional isomerism drives divergent biological and solid-state properties; experimental reproducibility demands the correct isomer.

Molecular Formula C6H6N2O
Molecular Weight 122
CAS No. 178183-25-0
Cat. No. B1149647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameisonicotinamide
CAS178183-25-0
Molecular FormulaC6H6N2O
Molecular Weight122
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isonicotinamide CAS 178183-25-0: Technical Profile for Scientific Procurement


Isonicotinamide (CAS 178183-25-0; also known as pyridine-4-carboxamide) is a pyridinecarboxamide isomer, the amide form of isonicotinic acid. It is structurally distinguished from the naturally occurring vitamin B3 form, nicotinamide (3-pyridinecarboxamide), solely by the position of the carboxamide group on the pyridine ring [1]. This simple positional isomerism translates into distinct physico-chemical and biological properties that are critical for experimental design. Isonicotinamide serves as a versatile chemical intermediate and building block in the synthesis of various pharmaceuticals [2], with particular importance in crystal engineering and as a core scaffold for potent and selective kinase inhibitors [3].

Why Isonicotinamide Cannot Be Simply Substituted with Nicotinamide or Other Isomers


The assumption that isonicotinamide, nicotinamide (3-pyridinecarboxamide), and picolinamide (2-pyridinecarboxamide) are interchangeable due to their structural similarity is demonstrably false. Their distinct substitution patterns on the pyridine ring lead to fundamental differences in solid-state behavior [1], rotational energy barriers [2], and biological interactions [3]. For instance, isonicotinamide exhibits a unique polymorphic landscape compared to nicotinamide, which can critically impact crystallization and formulation [1]. More importantly, their biological activities can be divergent or even opposite; isonicotinamide's inability to inhibit Sirt1 deacetylase, a key regulatory enzyme, differentiates it sharply from nicotinamide and has direct implications for its utility in metabolic disease research [4]. Substituting one isomer for another without accounting for these quantifiable differences can lead to irreproducible results and failed experiments.

Quantitative Differentiation Guide for Isonicotinamide (CAS 178183-25-0)


Sirt1 Inhibition Profile: Isonicotinamide vs. Nicotinamide

Isonicotinamide is a derivative of nicotinamide that specifically does not inhibit the NAD+-dependent deacetylase Sirt1. In stark contrast, nicotinamide is a well-established inhibitor of Sirt1 activity. This functional divergence is critical for interpreting metabolic and longevity studies. Isonicotinamide not only lacks inhibitory activity but can antagonize the inhibition of Sirt1 by nicotinamide [1]. This differential profile makes isonicotinamide the preferred tool compound for experiments requiring NAD+ precursor activity without Sirt1 perturbation.

Sirtuin Biology Diabetes Research β-Cell Protection

Xanthine Oxidase Inhibitory Potency: Isonicotinamide vs. Nicotinamide Scaffolds

A direct comparison of isonicotinamide and nicotinamide derivatives as xanthine oxidase inhibitors revealed that the isonicotinamide scaffold is significantly more effective. The most potent compound in the isonicotinamide series, compound 10q, had an IC50 of 0.3 μM, which is a 28.3-fold improvement in potency over allopurinol (IC50 = 8.5 μM) [1]. The study concluded that the isonicotinamide series was 'considerably more effective than the nicotinamide series' [1]. This demonstrates the critical role of the 4-position carboxamide for this pharmacological activity.

Enzyme Inhibition Medicinal Chemistry Hyperuricemia

Solid-State Polymorphism: Isonicotinamide vs. Nicotinamide Crystallization Behavior

The crystallization behavior of isonicotinamide (INA) and nicotinamide (NA) is strikingly different, with profound implications for solid-form development. A systematic study comparing their polymorphism found that NA formed eight polymorphs from the melt and two from solution, whereas INA formed only two polymorphs from the melt but six from solution [1]. This inverse relationship in polymorph generation based on crystallization method is a critical and quantifiable differentiator, directly impacting manufacturing and formulation strategies.

Crystal Engineering Pharmaceutical Formulation Polymorph Screening

Amide Rotational Barrier: Electronic Differentiation Between Regioisomers

The amide rotational barrier (ΔH*) for isonicotinamide was precisely measured using dynamic NMR as ±14.1 ± 0.2 kcal/mol [1]. This value falls between those of its regioisomers, picolinamide and nicotinamide, which were reported in an earlier study [1]. The study notes that a direct comparison between isonicotinamide and nicotinamide, where steric and hydrogen-bonding effects differ only slightly, allows for a focused study of electronic considerations stemming from the pyridine ring substitution pattern [1].

Physical Organic Chemistry Conformational Analysis Molecular Dynamics

DNA Damage Modulation: Divergent Effects of Pyridinecarboxamide Isomers

In a study on iron-induced renal damage, the three isomers of pyridinecarboxamide were evaluated for their effects on DNA damage. The study found that nicotinamide and isonicotinamide both promoted DNA damage by iron, particularly in the presence of ascorbate. In contrast, picolinamide had no effect on DNA damage [1]. This differential effect on DNA damage was a key factor in determining the overall protective effect of the isomers, with picolinamide being the most effective protector and isonicotinamide offering an intermediate, less protective profile [1].

Toxicology DNA Repair Oxidative Stress

Recommended Application Scenarios for Isonicotinamide (CAS 178183-25-0)


Metabolic and Sirtuin-Focused Research

Leveraging its unique profile of not inhibiting Sirt1, isonicotinamide is the compound of choice for studies of NAD+ metabolism, sirtuin biology, and diabetes research. As demonstrated in a mouse model of streptozotocin-induced diabetes, isonicotinamide effectively prevented β-cell damage and hyperglycemia without the confounding Sirt1 inhibition associated with nicotinamide [1]. This makes it a cleaner tool for dissecting the role of NAD+ salvage pathways in metabolic disease and longevity, as supported by yeast studies showing it extends chronological lifespan by raising intracellular NAD+ levels [2].

Medicinal Chemistry Scaffold for Xanthine Oxidase Inhibitors

Based on direct comparative data, the isonicotinamide scaffold is strongly preferred over nicotinamide for developing new xanthine oxidase inhibitors. The isonicotinamide series demonstrated 'considerably more effective' inhibition, with a lead compound (10q) achieving an IC50 of 0.3 μM, a 28.3-fold improvement over the standard drug allopurinol [3]. This quantifiable advantage positions isonicotinamide derivatives as promising starting points for next-generation therapeutics for hyperuricemia and gout.

Crystal Engineering and Solution-Based Formulation Development

For applications in pharmaceutical formulation and crystal engineering, isonicotinamide's distinct polymorphic behavior is a key differentiator. Its tendency to generate six polymorphs from solution, compared to only two for nicotinamide, makes it an ideal candidate for co-crystallization and solid-form screening efforts aimed at improving drug solubility, stability, or bioavailability [4]. This property is critical for the development of robust and reproducible manufacturing processes.

Synthesis of Highly Selective CNS-Penetrant Kinase Inhibitors

The isonicotinamide core is a validated scaffold for designing potent, highly kinase-selective, and brain-penetrant inhibitors, particularly against Glycogen Synthase Kinase-3 (GSK-3). This chemotype has produced compounds with demonstrated oral activity in a mouse model of Alzheimer's disease, showcasing its potential as a tool compound and therapeutic lead for CNS disorders [5]. The straightforward synthesis of these derivatives further enhances the scaffold's utility in drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.